1,4-Piperazinediethanesulfonic acid, sodium salt (2:3), also known as PIPES sesquisodium salt, is primarily used in scientific research as a buffering agent. Buffers are crucial components in maintaining a stable pH environment in various biological and chemical experiments. PIPES sesquisodium salt has a pKa of approximately 6.8, making it effective for buffering solutions within the physiological pH range (7.2-7.4) []. This characteristic renders it suitable for applications involving enzymes, proteins, and other biomolecules that are sensitive to pH fluctuations [].
Trisodium 2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate, also known as trisodium 2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate, is a zwitterionic buffer compound classified under the Good's buffer category. It is characterized by the presence of a piperazine moiety linked to an ethanesulfonic acid backbone, making it hydrophilic and suitable for biological applications. This compound is particularly useful in maintaining physiological pH levels in various biochemical and cell culture experiments, exhibiting a pKa around 7.55 at 20 °C, which makes it effective in neutralizing acids and bases within biological systems .
The biological activity of trisodium 2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate is primarily attributed to its buffering capacity. It maintains the pH stability required for enzyme activity and cellular processes. Additionally, it has been shown to have minimal toxicity, making it suitable for use in cell culture and other biological assays. Its zwitterionic nature allows it to interact effectively with biomolecules without interfering with their function .
The synthesis of trisodium 2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate typically involves the following steps:
This method ensures high yields and purity of the buffer compound .
Trisodium 2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate finds numerous applications in:
Its unique properties make it indispensable in many laboratory settings .
Studies on the interactions of trisodium 2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate with biomolecules have shown that it can effectively stabilize protein structures during purification processes. Its zwitterionic nature minimizes non-specific binding, enhancing the purity of isolated proteins. Additionally, interaction studies have demonstrated its compatibility with various enzymes, maintaining their activity across a range of pH levels .
Trisodium 2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate shares structural similarities with other Good's buffers such as:
Compound Name | Structure | pKa | Unique Features |
---|---|---|---|
HEPES | C8H18N2O4S | 7.55 | Commonly used in cell culture; low toxicity |
PIPES | C8H18N2O4S | 6.76 | Effective at lower pH; good for biological systems |
MOPS | C7H15N2O4S | 7.15 | Suitable for molecular biology applications |
Trisodium 2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate stands out due to its specific sulfoethyl modification, which enhances its solubility and buffering capacity compared to traditional buffers like HEPES or MOPS. This makes it particularly effective in maintaining physiological conditions during complex bio
The synthesis of PIPES sesquisodium salt involves careful chemical transformations beginning with piperazine as the core building block. While specific synthetic routes for commercial production may vary between manufacturers, the general approach typically follows established protocols for sulfonated piperazine derivatives.
A documented synthetic pathway for related PIPES compounds involves the reaction between piperazine and sodium 2-chloroethanesulfonate monohydrate. This synthesis can be adapted to produce the sesquisodium salt through careful control of reaction stoichiometry and neutralization conditions:
1. Mix anhydrous piperazine (44.7g, 0.52mol) with sodium 2-chloroethylsulfonate (184.5g, 1mol) in water2. Heat to boiling, add NaOH solution to maintain pH 9-9.53. Reflux for 3 hours to ensure complete reaction4. Cool and adjust pH with concentrated hydrochloric acid to precipitate product5. Purify through redissolution, filtration, and reprecipitation
The critical aspects of reaction optimization include:
The reported yield for similar PIPES synthesis is approximately 86.3%, though this may vary for the specific sesquisodium salt preparation depending on reaction conditions and purification methods.
PIPES sesquisodium salt belongs to the family of Good's buffers, a series of zwitterionic buffering agents specifically developed for biochemical and biological research between 1966 and 1980. These buffers were selected based on criteria including appropriate pKa values (between 6 and 8), high water solubility, membrane impermeability, minimal salt effects, and stable dissociation properties.
The structural foundation of this compound is characterized by:
The molecular formula C16H33N4Na3O12S4 reflects this complex structure, representing two PIPES molecules with three sodium ions. This gives rise to the "sesquisodium" designation, indicating 1.5 sodium ions per PIPES molecule. This arrangement creates a compound with balanced acidic and basic properties, contributing to its excellent buffering capacity.
Table 1: Structural Characteristics of PIPES Sesquisodium Salt
Property | Description |
---|---|
Core Structure | Piperazine ring with ethanesulfonate groups |
Molecular Formula | C16H33N4Na3O12S4 |
Molecular Weight | 670.665 g/mol |
Number of Sodium Ions | 3 (1.5 per PIPES molecule) |
Key Functional Groups | Sulfonate (-SO3-) groups |
Configuration | Two PIPES molecules with shared sodium ions |
The acid-base properties of PIPES sesquisodium salt are fundamental to its function as a buffer. With a pKa of 6.76 at 25°C (6.66 at 37°C), this compound effectively buffers solutions in the pH range of 6.1-7.5. This range corresponds well with physiological pH, making it valuable for biological applications.
The "sesquisodium" designation refers to the specific deprotonation state of the compound, with 1.5 sodium ions per PIPES molecule. In the context of the complete structure (two PIPES molecules with three sodium ions), this indicates that three of the four sulfonate groups are deprotonated and coordinated with sodium counterions, while one sulfonate group remains protonated.
This partial neutralization creates a balanced compound with:
In aqueous solution, the compound exhibits the following behavior:
The unique sodium coordination in PIPES sesquisodium salt differentiates it from other PIPES forms. The free acid (C8H18N2O6S2) contains no sodium ions, while the disodium salt (C8H16N2O6S2Na2) has two sodium ions per PIPES molecule. The sesquisodium form represents an intermediate state with optimized properties for many biochemical applications.
The protonation behavior of trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate is governed by its piperazine backbone and sulfonate substituents. The compound contains two tertiary amine groups within the piperazine ring and two sulfonate groups on the ethanesulfonate side chains.
The piperazine nitrogen atoms undergo sequential protonation, with distinct pKa values corresponding to each deprotonation step. For analogous piperazine-based buffers like PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), two pKa values are observed: one near physiological pH (6.76 at 25°C) and another in the strongly acidic range (2.67) [1] [4]. Similarly, trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate likely exhibits two primary pKa values due to its piperazine moiety. The sulfonate groups remain fully deprotonated across the physiological pH range, contributing to the compound’s high water solubility and ionic character [7].
The presence of sulfonate groups introduces steric and electronic effects that modulate the basicity of the piperazine nitrogens. Comparative studies on PIPES suggest that ethanesulfonate substituents lower the pKa of the adjacent nitrogen atoms compared to unsubstituted piperazine [1] [4]. This shift extends the effective buffering range of trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate into the neutral to mildly alkaline region (pH 6.5–8.0), making it suitable for biological applications requiring precise pH control near physiological conditions [2] [8].
The zwitterionic nature of the compound enhances solubility in aqueous media. At pH values below the first pKa, the protonated piperazine nitrogens and deprotonated sulfonate groups create a dipolar structure that minimizes aggregation. Above the second pKa, the fully deprotonated piperazine ring reduces polarity, but the sulfonate groups maintain solubility through charge-charge repulsion [6] [7].
Table 1: Predicted Protonation States of Trisodium;2-[4-(2-Sulfoethyl)piperazin-1-yl]ethanesulfonate at Selected pH Ranges
pH Range | Piperazine N1 | Piperazine N4 | Sulfonate Groups |
---|---|---|---|
<2.5 | Protonated | Protonated | Deprotonated |
2.5–6.5 | Deprotonated | Protonated | Deprotonated |
>6.5 | Deprotonated | Deprotonated | Deprotonated |
The buffer’s pKa values are temperature-sensitive, a critical factor for applications involving thermal cycling or elevated temperatures. For PIPES, the pKa decreases by approximately 0.085 units per 10°C increase in temperature [4]. By analogy, trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate is expected to exhibit a similar ΔpKa/ΔT relationship, necessitating careful calibration in experiments conducted at non-standard temperatures.
Table 2: Estimated pKa Shifts with Temperature for Trisodium;2-[4-(2-Sulfoethyl)piperazin-1-yl]ethanesulfonate
Temperature (°C) | pKa1 | pKa2 |
---|---|---|
10 | 7.1 | 3.2 |
25 | 6.8 | 2.9 |
40 | 6.5 | 2.6 |
The sulfonate groups enhance thermal stability by forming strong hydrogen bonds with water molecules, reducing thermal degradation. PIPES remains stable at room temperature for extended periods [6], suggesting comparable stability for trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate. Accelerated aging studies indicate less than 5% decomposition after 12 months at 25°C under dry, dark conditions [8].
Buffer capacity is maximized when the solution pH is within ±1 unit of the pKa. For a 100 mM solution of the compound, the buffer capacity (β) can be calculated as:
$$
β = 2.303 \times C \times \frac{Δ[H^+]}{ΔpH}
$$
where $$ C $$ is the total concentration of buffering species. At pH 6.8 and 25°C, β reaches 0.023 mol·L⁻¹·pH⁻¹, sufficient for most cell culture and enzymatic assays [1] [4].
High ionic strength environments alter the activity coefficients of ionic species, effectively shifting the apparent pKa. For trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate, the presence of three sodium counterions introduces inherent ionic strength (~0.3 M in a 100 mM solution). Additional salts like NaCl further screen electrostatic interactions, reducing the effective charge on the piperazine nitrogens and lowering the observed pKa by up to 0.3 units at 1.0 M NaCl [5] [7].
Sulfonate groups are susceptible to specific interactions with divalent cations (e.g., Mg²⁺, Ca²⁺), which can form weak complexes and reduce buffer availability. In contrast to buffers like HEPES, which bind divalent ions weakly [1], trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate’s sulfonate moieties may exhibit negligible ion-binding capacity, making it preferable for metal-sensitive applications [8].
Table 3: Apparent pKa of Trisodium;2-[4-(2-Sulfoethyl)piperazin-1-yl]ethanesulfonate at Varying Ionic Strengths (25°C)
Ionic Strength (M) | Apparent pKa1 | Apparent pKa2 |
---|---|---|
0.1 | 6.8 | 2.9 |
0.5 | 6.6 | 2.7 |
1.0 | 6.5 | 2.5 |